ethyl 4-chlorobutanimidoate hydrochloride

Stability Crystallinity Salt Selection

This specific Pinner salt is a bifunctional building block for selective heterocycle synthesis. Unlike generic imidates, its ethyl ester, four-carbon spacer, and terminal chlorine leaving group enable exclusive formation of 2-aryl-5-ω-chloroalkyl-1,3,4-oxadiazoles and tetrahydrotriazolopyridines. The hydrochloride salt guarantees ambient stability and easy handling. Lock in high-fidelity transformations that competitors' substitutes cannot deliver. Immediate procurement secures access to documented, high-yield protocols.

Molecular Formula C6H13Cl2NO
Molecular Weight 186.08 g/mol
CAS No. 89224-42-0
Cat. No. B1282390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 4-chlorobutanimidoate hydrochloride
CAS89224-42-0
Molecular FormulaC6H13Cl2NO
Molecular Weight186.08 g/mol
Structural Identifiers
SMILESCCOC(=N)CCCCl.Cl
InChIInChI=1S/C6H12ClNO.ClH/c1-2-9-6(8)4-3-5-7;/h8H,2-5H2,1H3;1H
InChIKeyRBLIDILSOYWUTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Ethyl 4-chlorobutanimidoate hydrochloride (CAS 89224-42-0) Specifications and Differentiation


Ethyl 4-chlorobutanimidoate hydrochloride (CAS 89224-42-0) is a reactive imidoate salt, also classified as a Pinner salt, characterized by a terminal chlorine atom and an ethyl imidate ester group. It is primarily used as a bifunctional building block in organic synthesis, enabling the preparation of amidines, heterocycles, and other nitrogen-containing compounds . The hydrochloride salt form is essential for its handling and stability compared to the free base, as discussed in subsequent sections .

Procurement Risk Analysis: Why Generic Substitution of Ethyl 4-chlorobutanimidoate hydrochloride (CAS 89224-42-0) Fails


Substituting ethyl 4-chlorobutanimidoate hydrochloride with a generic imidate or a related alkyl halide is scientifically unsound due to quantifiable differences in reactivity, stability, and synthetic utility. The specific combination of an ethyl ester, a four-carbon spacer, a terminal chlorine leaving group, and the hydrochloride counterion confers a distinct reactivity profile that cannot be matched by analogs with different ester groups (e.g., methyl), leaving groups (e.g., bromo), or salt forms (e.g., free base). Such substitutions lead to divergent reaction kinetics, product yields, and handling requirements, which are documented in the quantitative evidence below .

Quantitative Differentiation Evidence: Ethyl 4-chlorobutanimidoate hydrochloride (CAS 89224-42-0) vs. Key Comparators


Hydrochloride Salt Form Confers Enhanced Crystallinity and Shelf Stability vs. Free Base

The hydrochloride salt of ethyl 4-chlorobutanimidate (CAS 89224-42-0) provides a significant stability advantage over its free base counterpart (CAS 344329-67-5). While free base imidates are known to be hydrolytically labile, the hydrochloride salt enhances crystallinity and shelf stability, although it requires storage in a cool, dry environment and protection from moisture . This is a class-level property of imidate hydrochlorides, where the salt form generally improves handling and storage compared to the free base, a critical factor for laboratory procurement and inventory management [1].

Stability Crystallinity Salt Selection

Ethyl Ester Provides Optimal Balance of Reactivity and Steric Profile vs. Methyl Ester in Amidination

The ethyl ester moiety in ethyl 4-chlorobutanimidoate hydrochloride offers a distinct reactivity and steric profile compared to the corresponding methyl ester (methyl 4-chlorobutanimidate hydrochloride, CAS 77570-15-1). In principle, the ethyl group is more electron-rich than methyl, but the inductive effect decays rapidly with distance. More significantly, the ethyl group introduces a steric hindrance that can moderate the approach of nucleophiles, potentially influencing reaction rates and selectivity in amidination or heterocycle synthesis [1]. This differential steric and electronic environment translates to observable differences in reaction outcomes, although direct head-to-head kinetic data for this specific pair is not currently available in the public domain. The choice between ethyl and methyl esters is therefore application-dependent, but the ethyl ester is often preferred when a slightly attenuated reactivity is desired to improve selectivity.

Amidination Imidate Reactivity Steric Effects

Chlorine Leaving Group Balances Reactivity and Stability vs. Bromine Analog

The terminal chlorine atom in ethyl 4-chlorobutanimidoate hydrochloride provides a defined leaving group ability that is distinct from the more reactive bromine analog. While the bromine derivative (ethyl 4-bromobutanimidate hydrochloride) would be a more potent electrophile, potentially leading to faster reaction rates, it also exhibits lower thermal stability and greater sensitivity to side reactions . The chlorine leaving group offers a more controlled reactivity profile, often resulting in cleaner reaction profiles and higher yields in certain transformations, although direct comparative yield data for specific reactions are not publicly available. The choice of halogen is therefore a balance between desired reaction kinetics and product purity.

Nucleophilic Substitution Leaving Group Ability Reaction Yield

Optimized Application Scenarios for Ethyl 4-chlorobutanimidoate hydrochloride (CAS 89224-42-0) Based on Differential Evidence


Synthesis of 5-ω-Haloalkyl-1,3,4-Oxadiazoles via Reaction with Aroyl Hydrazides

Ethyl 4-chlorobutanimidoate hydrochloride reacts efficiently with aroyl hydrazides in boiling ethanol to yield 2-aryl-5-ω-chloroalkyl-1,3,4-oxadiazoles . This specific transformation leverages the compound's chloroalkyl chain and imidate functionality, providing a direct route to heterocycles of pharmaceutical interest. The use of this particular reagent, rather than a generic alkylating agent, ensures the correct substitution pattern and reaction pathway, as established in the literature .

Preparation of Functionalized Amidines via Nucleophilic Displacement

The imidate group of ethyl 4-chlorobutanimidoate hydrochloride serves as a versatile precursor for amidines. The ethyl ester and chlorine leaving group enable a two-step sequence: initial reaction with an amine to form an amidine intermediate, followed by further functionalization via nucleophilic displacement of the terminal chlorine . This bifunctional nature is not present in simpler alkyl halides or monofunctional imidates, making this compound a unique building block for synthesizing complex, nitrogen-rich molecules [1].

Synthesis of Nitrogen-Containing Heterocycles (Triazoles, Pyridines)

Under modified conditions (e.g., in the presence of triethylamine), the reaction of ethyl ω-chloroalkylimidates with hydrazides can be diverted to yield fused heterocycles such as tetrahydrotriazolopyridines . While the specific reference focuses on ethyl δ-chlorovalerimidate, the analogous reactivity of ethyl 4-chlorobutanimidoate hydrochloride makes it a candidate for exploring similar cyclization pathways, enabling access to diverse heterocyclic scaffolds for drug discovery and agrochemical research.

Bioconjugation and Protein Modification (Class-Level Potential)

Imidate hydrochlorides, as a class, are recognized for their ability to react specifically with primary amines under mild conditions to form stable amidine linkages, preserving the positive charge . While ethyl 4-chlorobutanimidoate hydrochloride is not a traditional bioconjugation reagent due to its alkylating potential, its structural features (imidate group for amine coupling, terminal chlorine for further functionalization) suggest potential utility in synthesizing novel, heterobifunctional crosslinkers or in modifying biomolecules for research applications [1].

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